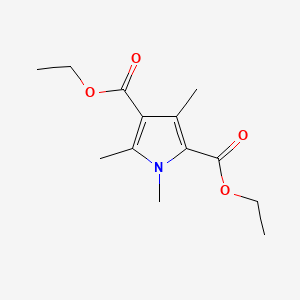![molecular formula C14H23NO2 B4965815 N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B4965815.png)
N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide, also known as HEUC, is a tricyclic compound that has been studied for its potential use in pharmaceuticals and as a biological tool.
Wirkmechanismus
N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide works by binding to specific sites on ion channels, which are proteins that allow ions to pass through cell membranes. By selectively blocking certain types of ion channels, this compound can affect the electrical activity of cells and alter various physiological processes.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to affect the activity of voltage-gated sodium channels, which are important for the propagation of action potentials in neurons. This compound has also been shown to affect the activity of certain types of calcium channels, which are important for muscle contraction and other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide in lab experiments is its specificity for certain types of ion channels. This makes it a useful tool for studying the function of these channels in various physiological processes. However, one limitation is that this compound may not be effective for all types of ion channels, and its effects may vary depending on the specific channel being studied.
Zukünftige Richtungen
There are many potential future directions for research involving N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide. One area of interest is its potential use in developing new drugs for various diseases. For example, this compound has been studied for its potential use in treating epilepsy and other neurological disorders. Additionally, this compound may have potential applications in other areas, such as drug delivery and gene therapy.
In conclusion, this compound is a tricyclic compound that has been studied for its potential use in pharmaceuticals and as a biological tool. Its specificity for certain types of ion channels makes it a useful tool for studying their function in various physiological processes. While there are some limitations to its use in lab experiments, there are many potential future directions for research involving this compound.
Synthesemethoden
N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide can be synthesized through a multi-step process involving various chemical reactions. One common method involves the reaction of tricyclo[4.3.1.1~3,8~]undecane-1,9-dicarboxylic acid with ethylene glycol to form the corresponding diester. This diester can then be converted into this compound through a series of reactions, including hydrolysis and amidation.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide has been studied for its potential use in various scientific research applications. One area of interest is its potential as a tool for studying the structure and function of ion channels, which are important for many physiological processes. This compound has been shown to selectively block certain types of ion channels, making it a useful tool for studying their function.
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)tricyclo[4.3.1.13,8]undecane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c16-4-3-15-13(17)14-7-10-1-2-11(8-14)6-12(5-10)9-14/h10-12,16H,1-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAKGTQVACDSDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3CC1CC(C2)(C3)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4965742.png)



![1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-4-piperidinamine](/img/structure/B4965775.png)
![3-(4-chlorophenyl)-5-cyclohexyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4965780.png)
![3-[(benzylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4965785.png)
![3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4965788.png)

![4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4965808.png)


